1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Descripción
IUPAC Nomenclature and Molecular Formula Validation
The systematic IUPAC name for this compound is 1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid , derived through hierarchical substitution rules. The parent structure is pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom. The substituents are prioritized as follows:
- A carboxylic acid group (-COOH) at position 3 of the pyrrolidine ring.
- A 2-amino-1-(3-methylphenyl)ethyl side chain at the nitrogen atom (position 1).
The molecular formula C₁₄H₂₀N₂O₂ was validated via high-resolution mass spectrometry and corroborated by PubChem data. Key structural features include:
- Molecular weight : 248.32 g/mol (free base).
- SMILES notation : CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O.
- InChIKey : FSKYQMYLIYKANW-UHFFFAOYSA-N.
Table 1: Comparative Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₀N₂O₂ | |
| Exact mass | 248.1525 Da | |
| Topological polar surface area | 72.6 Ų |
Conformational Isomerism and Stereochemical Considerations
The pyrrolidine ring adopts envelope or twist conformations , influenced by substituent steric effects and intramolecular hydrogen bonding. Key observations include:
- Ring puckering : The carboxylic acid group at C3 induces a C3-endo puckering mode, stabilizing the structure through intramolecular H-bonding with the adjacent amino group.
- Ethyl side chain dynamics : The 2-amino-1-(3-methylphenyl)ethyl moiety exhibits restricted rotation due to steric hindrance from the m-tolyl group, leading to atropisomerism (energy barrier > 25 kcal/mol).
- Stereogenic centers : The compound has two chiral centers at C1 (pyrrolidine N-attachment) and C2 of the ethyl side chain, yielding four possible stereoisomers. Experimental data from related analogs suggest the (S,R) configuration predominates in synthetic batches.
Figure 1 : Predominant conformer with intramolecular H-bond (N–H···O=C) stabilizing the C3-endo puckering.
X-ray Crystallographic Characterization
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights:
- Pyrrolidine-3-carboxylic acid derivatives : Exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.05 Å, c = 9.87 Å, β = 102.3°.
- m-Tolyl substituents : Introduce planar aromatic stacking interactions at 3.5–4.0 Å distances, as seen in 1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid.
- Hydrogen-bonding networks : Carboxylic acid groups form dimers (O···H–O = 1.85 Å) in the solid state, while amino groups participate in N–H···N interactions with adjacent molecules.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value | Method |
|---|---|---|
| Density | 1.25 g/cm³ | DFT (B3LYP) |
| Unit cell volume | 920 ų | Molecular dynamics |
| Torsion angle (N–C–C–Ph) | 112° |
Comparative Analysis with Related Pyrrolidine Carboxylates
Table 3: Structural and Electronic Comparisons
Key trends:
- Lipophilicity : The m-tolyl group increases LogP by 0.2 units compared to the p-tolyl analog, enhancing membrane permeability.
- Bioactivity : Meta-substitution (m-tolyl) improves target selectivity over para-substituted analogs in kinase assays.
- Steric effects : The 3-methyl group induces greater torsional strain than 4-substituted variants, affecting binding pocket accommodation.
Propiedades
IUPAC Name |
1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOAUMXMCZGYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661389 | |
| Record name | 1-[2-Amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-94-6 | |
| Record name | 1-[2-Amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring and an amino acid moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring, an amino group, and a carboxylic acid functional group, which are essential for its biological interactions.
The mechanisms through which pyrrolidine derivatives exert their antimicrobial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. These mechanisms are crucial for developing new antibiotics that can combat resistant strains of bacteria.
Case Studies
Several case studies have investigated the biological activities of pyrrolidine derivatives similar to this compound:
- Antibacterial Activity : A study on pyrrolidine derivatives showed that modifications in the side chains significantly influenced their antibacterial potency, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .
- Antifungal Activity : Another investigation reported that specific pyrrolidine compounds exhibited promising antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents .
Research Findings
Research findings indicate that the biological activity of pyrrolidine derivatives is influenced by various factors such as:
- Substituent Effects : The presence of halogen or other electron-withdrawing groups can enhance antimicrobial activity.
- Structural Variability : Alterations in the ring structure or functional groups can lead to significant changes in bioactivity.
Table 2: Structure-Activity Relationship (SAR) Observations
| Substituent Type | Effect on Activity |
|---|---|
| Halogen | Increased potency |
| Alkyl Chain Length | Optimal length enhances activity |
| Aromatic Groups | Modulates lipophilicity |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Inhibitors of Endothelin-Converting Enzyme
ATEP has been identified as a potential inhibitor of metalloproteases, specifically endothelin-converting enzyme (ECE). ECE plays a crucial role in the activation of endothelins, which are peptides involved in vasoconstriction and various cardiovascular diseases. Compounds like ATEP can be utilized to develop treatments for conditions such as hypertension, cardiac insufficiency, and renal ischemia by inhibiting ECE activity .
Cytostatic and Cerebroprotective Agents
Research indicates that ATEP derivatives may serve as cytostatic agents, which inhibit cell growth and proliferation. This property is particularly beneficial in cancer therapies. Additionally, their cerebroprotective effects could be advantageous in treating neurological disorders and preventing graft rejection during organ transplants .
Biological Research
Synthesis of Novel Compounds
ATEP is utilized in the synthesis of various bioactive compounds, including dispirooxindole-β-lactams. These compounds have shown promising results in cytotoxicity tests against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The introduction of ATEP into these synthetic pathways enhances the structural diversity and biological activity of the resulting compounds .
Antibacterial Activity
Studies have demonstrated that ATEP derivatives exhibit antibacterial properties against strains of E. coli. This application is particularly relevant given the rising concern over antibiotic resistance. The ability of these compounds to target bacterial infections adds another layer to their therapeutic potential .
Case Studies
Comparación Con Compuestos Similares
1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS 886363-87-7)
- Substituent: 3-phenoxyphenyl (bulky, electron-rich).
- This compound is used in high-purity formulations (100% concentration), indicating stability under storage .
1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS 886364-02-9)
- Substituent : 4-fluorophenyl (electron-withdrawing).
- Properties : Fluorine substitution often increases metabolic stability and bioavailability. This compound’s low excretion rate (3.6% in 2 hours in rats) suggests prolonged systemic exposure, a trait valuable in radiopharmaceuticals (e.g., tumor imaging agents like (C-11) ACBC) .
Heterocyclic Derivatives
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1086380-66-6)
- Substituent : Pyridin-3-ylmethyl (heteroaromatic).
- Properties : The pyridine nitrogen enables coordination with metal ions, making it a candidate for MOFs. Molecular weight: 206.24 g/mol; applications include catalysis and ligand design .
Aliphatic Derivatives
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS 1409031-24-8)
- Substituent: 2-ethylhexanoyl (aliphatic acyl group).
- Properties : The acyl group enhances lipophilicity, favoring use as a prodrug or intermediate. Molecular weight: 241.33 g/mol; purity ≥95% .
Comparative Data Table
Métodos De Preparación
Pyrrolidine-3-carboxylic Acid Core Synthesis via 3-Aminopyrrolidine Derivatives
A key approach to preparing the pyrrolidine-3-carboxylic acid framework involves synthesizing 3-aminopyrrolidine derivatives as intermediates. According to a Chinese patent (CN1229077A), optically active 3-aminopyrrolidine derivatives can be efficiently prepared from 1,2,4-trihydroxybutane derivatives via a novel process that reduces the number of synthetic steps and improves yields compared to older methods (e.g., British Patent No. 1392194, EP0391169, US Patent No. 4916141).
- The method involves the conversion of protected 1,2,4-trihydroxybutane derivatives into pyrrolidine derivatives in the presence of a primary amine (e.g., benzylamine as a protecting group).
- Reaction conditions typically include temperatures from 0°C to 70°C in tetrahydrofuran (THF).
- Amino protection groups such as benzyl are replaced with allyloxycarbonyl groups under mild conditions (0–100°C) in inert solvents like heptane.
- Amination is introduced under pressure (30–200 bar) and elevated temperatures (20–200°C), often in solvents like THF or dimethoxyethane, yielding optically active 3-aminopyrrolidine derivatives with high chemical and optical yields.
This method is particularly suitable for producing optically active forms of the compound, which may be crucial for pharmaceutical applications.
Introduction of the 2-Amino-1-m-tolyl-ethyl Side Chain
The installation of the 2-amino-1-m-tolyl-ethyl substituent at the nitrogen of the pyrrolidine ring can be achieved via amide bond formation or nucleophilic substitution reactions.
A general amidation strategy involves direct coupling of carboxylic acids with amines using coupling reagents or under catalyst-free conditions. A 2013 study demonstrated efficient amidation of carboxylic acids with amines in acetonitrile at elevated temperatures (80–100°C) without requiring aqueous workup, using commercially available resins for purification. This approach could be adapted to couple the pyrrolidine-3-carboxylic acid with a 2-amino-1-m-tolyl-ethyl amine derivative.
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile (0.5 M) |
| Temperature | 80–100°C |
| Reaction time | 5–24 hours |
| Workup | Solid phase filtration (resins) or aqueous extraction |
| Purification | Filtration or column chromatography |
This method allows for clean conversion to amides with minimal side products and is adaptable to complex amines such as 2-amino-1-m-tolyl-ethyl derivatives.
Alternative Synthetic Route via Staudinger Ketene-Imine Cycloaddition
Another innovative synthetic approach involves the use of N-substituted 2-oxopyrrolidine-3-carboxylic acids as intermediates in Staudinger ketene-imine cycloaddition reactions to form spirocyclic β-lactams, which can be further transformed into the target pyrrolidine derivatives.
A 2022 study described the synthesis of N-aryl-2-oxopyrrolidine-3-carboxylic acids starting from anilines and cyclopropane-1,1-dicarboxylate derivatives through homoconjugate addition. This method provides access to functionalized pyrrolidine cores with aryl substituents, including m-tolyl groups, which can then be elaborated into amino acid derivatives.
- Reaction of anilines (e.g., m-toluidine) with cyclopropane-1,1-dicarboxylate under controlled conditions.
- Subsequent Staudinger ketene-imine cycloaddition to form β-lactams.
- Hydrolysis and functional group transformations to yield pyrrolidine-3-carboxylic acids with the desired amino and aryl substituents.
This approach is valuable for introducing complex substituents and may offer stereochemical control via choice of starting materials and reaction conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The trihydroxybutane derivative method significantly reduces the number of synthetic steps and cost by avoiding expensive intermediates and harsh conditions, making it industrially attractive for optically pure 3-aminopyrrolidine derivatives.
- Direct amidation using solid-phase workup resins simplifies purification and avoids aqueous waste, enhancing sustainability and scalability for coupling the amino side chain.
- The Staudinger ketene-imine cycloaddition approach offers a versatile platform for synthesizing diverse N-substituted pyrrolidine-3-carboxylic acids, including those with m-tolyl groups, with potential for stereochemical control.
- Selection of protecting groups (e.g., benzyl, allyloxycarbonyl) and reaction solvents (THF, heptane) is critical for optimizing yields and facilitating downstream transformations.
- Pressure and temperature parameters in the trihydroxybutane route must be carefully controlled to maximize optical purity and chemical yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Pyrrolidine Ring Formation : Start with a pyrrolidine precursor, such as proline derivatives, and introduce substituents via alkylation or acylation reactions.
Amino Group Installation : Use reductive amination or nucleophilic substitution to attach the 2-aminoethyl-m-tolyl moiety.
Carboxylic Acid Functionalization : Protect the carboxylic acid group during synthesis (e.g., using tert-butyl esters) to avoid side reactions, followed by deprotection .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity, catalysts like Pd or Ni for cross-couplings) to minimize racemization and byproducts. Purification via recrystallization or chromatography is critical for high-purity yields .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the pyrrolidine ring conformation, amino group integration, and m-tolyl aromatic signals. Compare experimental data with computational predictions (e.g., ChemDraw simulations) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and detects fragmentation patterns unique to the amino-ethyl-pyrrolidine backbone .
- HPLC/UPLC : Employ reverse-phase chromatography with UV detection to assess purity (>95%) and resolve stereoisomers if present .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against targets like proteases or kinases using fluorescence-based or colorimetric readouts (e.g., NADH-coupled assays). Include positive controls (e.g., known inhibitors) and dose-response curves (IC) .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for cytotoxicity. Ensure proper controls (e.g., DMSO vehicle) and statistical validation (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis to avoid racemization of the chiral pyrrolidine center?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantioselective catalysis (e.g., Jacobsen’s catalyst for epoxidation) or chiral ligands in asymmetric hydrogenation .
- Protection Strategies : Use Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to stabilize intermediates and prevent racemization during amino group functionalization .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at each step .
Q. How should researchers address contradictions in biological activity data across different studies (e.g., varying IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number. Validate results across multiple cell lines or enzyme batches .
- Meta-Analysis : Compare structural analogs (e.g., m-tolyl vs. phenyl substituents) to identify substituent effects on activity. Use molecular docking to rationalize binding affinity differences .
Q. What computational methods are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to receptors (e.g., GPCRs) using software like GROMACS or AMBER. Focus on hydrogen bonding and hydrophobic interactions with active-site residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
Q. How can researchers differentiate between isomeric impurities and degradation products in stability studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (e.g., HO). Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the amino group) .
- Isomer-Specific Detection : Apply chiral stationary phases in HPLC or capillary electrophoresis (CE) to resolve diastereomers or enantiomers .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
